N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a spirocyclic arrangement, which is crucial for its biological interactions. The molecular formula is C22H25N3O2 with a molecular weight of approximately 365.46 g/mol. The unique spiro structure contributes to its potential efficacy in various biological applications.
The biological activity of this compound involves several mechanisms:
- Interaction with Ion Channels : The compound has been shown to interact with neuronal voltage-sensitive sodium channels, which are integral in the propagation of nerve impulses. This interaction may lead to altered excitability of neurons, potentially providing therapeutic effects in neurological disorders.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic benefits in conditions such as cancer or inflammation.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticonvulsant Activity : In animal models, this compound demonstrated significant anticonvulsant properties, suggesting potential for the treatment of epilepsy and other seizure disorders.
- Antitumor Activity : Some studies have reported that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
In a controlled study involving rodents, the administration of this compound resulted in a marked decrease in seizure episodes compared to control groups receiving placebo treatments. The mechanism was attributed to modulation of sodium channel activity, which is critical for neuronal excitability.
Case Study: Antitumor Activity
A study conducted on various human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. For instance, breast cancer cells showed an IC50 value of 20 µM, indicating effective inhibition of cell proliferation. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-9-8-12-19(15-17)24-20(27)16-26-22(28)21(18-10-4-2-5-11-18)25-23(26)13-6-3-7-14-23/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLVTSYSGOYAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.